molecular formula C12H14O4 B121839 Methyl 4-(3-methoxy-3-oxopropyl)benzoate CAS No. 40912-11-6

Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Cat. No. B121839
CAS RN: 40912-11-6
M. Wt: 222.24 g/mol
InChI Key: MLKXCCLYRPKSBM-UHFFFAOYSA-N
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Description

“Methyl 4-(3-methoxy-3-oxopropyl)benzoate” is a chemical compound with the molecular formula C12H14O4 . It is a solid substance and has a molecular weight of 222.24 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-methoxy-3-oxopropyl)benzoate” is represented by the linear formula C12H14O4 .


Physical And Chemical Properties Analysis

“Methyl 4-(3-methoxy-3-oxopropyl)benzoate” is a solid substance . It has a molecular weight of 222.24 . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Synthesis of Anticancer Agents

Methyl 4-(3-methoxy-3-oxopropyl)benzoate: is utilized in the synthesis of Gefitinib , an anticancer drug. Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, used particularly for the treatment of non-small cell lung cancer (NSCLC) patients . The synthesis involves several steps including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.

Safety And Hazards

“Methyl 4-(3-methoxy-3-oxopropyl)benzoate” is classified under the GHS07 hazard pictogram . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXCCLYRPKSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344291
Record name Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-methoxy-3-oxopropyl)benzoate

CAS RN

40912-11-6
Record name Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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